2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one
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Overview
Description
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one is a complex organic compound that belongs to the class of phosphacyclopentadecanes. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a cyclic framework. The presence of the phosphorus atom imparts distinctive chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one typically involves the reaction of phenylphosphonic dichloride with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphacyclopentadecanes.
Scientific Research Applications
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one involves its interaction with specific molecular targets. The phosphorus atom in the compound can form strong bonds with various biological molecules, leading to inhibition of enzyme activity or alteration of cellular processes. The compound’s cyclic structure allows it to fit into specific binding sites, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A structurally similar compound with a different functional group.
Phenylphosphonic acid: Contains a phosphorus atom but lacks the cyclic structure.
Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.
Uniqueness
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one is unique due to its cyclic structure and the presence of both oxygen and phosphorus atoms within the ring. This combination imparts distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
174586-65-3 |
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Molecular Formula |
C18H29O3P |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenyl-1,3-dioxa-2λ5-phosphacyclopentadecane 2-oxide |
InChI |
InChI=1S/C18H29O3P/c19-22(18-14-10-9-11-15-18)20-16-12-7-5-3-1-2-4-6-8-13-17-21-22/h9-11,14-15H,1-8,12-13,16-17H2 |
InChI Key |
ASQRWIYKJYGDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOP(=O)(OCCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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